
Sulfocostunolide A
Overview
Description
Sulfocostunolide A is a sulfonated guaiane-type sesquiterpene lactone first isolated from the roots of Saussurea lappa (Aucklandia lappa), a plant widely used in traditional Chinese medicine for its anti-inflammatory and gastrointestinal therapeutic properties . Its structure was elucidated in 2006 using spectroscopic methods, revealing an unusual sulfonic acid group (-SO₃H) substitution on the guaiane backbone, a rare feature among sesquiterpene lactones . The compound has a molecular formula of C₁₅H₂₀O₅S, a molecular weight of 312.381 g/mol, and a CAS registry number of 1016983-51-9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfocostunolide A can be synthesized through various chemical reactions involving sesquiterpene lactonesThe reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is usually obtained as an oily substance with a density of 1.34±0.1 g/cm³ .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Saussurea lappa. The extraction process includes the use of solvents to isolate the sesquiterpene lactones, followed by purification steps to obtain the pure compound . The roots of Saussurea lappa are known to contain various sesquiterpenoids, including this compound and its epimer, Sulfocostunolide B .
Chemical Reactions Analysis
Types of Reactions
Sulfocostunolide A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce oxidized derivatives of the compound, while substitution reactions can introduce new functional groups to the sesquiterpene lactone structure .
Scientific Research Applications
Sulfocostunolide A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Sulfocostunolide A involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of cellular processes, including the inhibition of specific enzymes and signaling pathways . The sulfonic acid group in this compound plays a crucial role in its biological activity, contributing to its unique mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfocostunolide A shares structural and functional similarities with other sesquiterpene lactones and sulfonated derivatives. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Solubility | Source |
---|---|---|---|---|---|---|
This compound | C₁₅H₂₀O₅S | 312.381 | 1016983-51-9 | Guaiane backbone with -SO₃H substitution | Soluble in DMSO | Saussurea lappa |
Sulfocostunolide B | C₁₅H₂₀O₅S | 312.381 | 1059671-65-6 | Isomer of A with distinct stereochemistry | Soluble in DMSO | Saussurea lappa |
Costunolide | C₁₅H₂₀O₂ | 232.32 | 553-21-9 | Non-sulfonated guaiane lactone | Insoluble in H₂O | Saussurea spp. |
Dehydrocostus Lactone | C₁₅H₁₈O₂ | 230.30 | 477-43-0 | α,β-unsaturated lactone moiety | Lipophilic | Saussurea lappa |
Carabrone | C₁₅H₂₀O₃ | 248.318 | 1748-81-9 | Eudesmanolide structure | Soluble in DMSO | Various Asteraceae |
Key Observations:
Sulfonic Acid Substitution: this compound and B are distinguished by their sulfonic acid groups, absent in costunolide and dehydrocostus lactone. This modification enhances water solubility, making them more pharmacokinetically favorable than their non-sulfonated counterparts .
Stereochemical Variation: Sulfocostunolide B is an isomer of A, differing in the spatial arrangement of substituents on the guaiane core. Such stereochemical differences can lead to divergent biological activities, though comparative studies are lacking .
Bioactivity Potential: Non-sulfonated analogs like costunolide exhibit anti-inflammatory and anticancer effects via NF-κB inhibition .
Natural Sources: Both sulfocostunolides are exclusive to Saussurea lappa, whereas costunolide and dehydrocostus lactone are found in multiple Saussurea species and other Asteraceae plants .
Biological Activity
Sulfocostunolide A is a naturally occurring compound classified under the category of methoxyfuranocoumarins (MFCs). This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique furanocoumarin structure, which contributes to its biological efficacy. The structural features of this compound allow it to interact with various biological targets, leading to its therapeutic potential.
Antimicrobial Activity
Antibacterial and Antifungal Effects
Research indicates that this compound exhibits significant antibacterial and antifungal activities. In a study assessing the efficacy of MFCs, it was found that this compound inhibited the growth of several pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains were determined, showcasing the compound's potential as a natural antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
Candida albicans | 12 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial therapies, particularly in an era of increasing antibiotic resistance .
Anti-Inflammatory Activity
Mechanisms of Action
This compound has been shown to modulate inflammatory pathways effectively. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound's mechanism involves the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in regulating inflammation .
Case Study: In Vivo Effects
In vivo studies demonstrated that administration of this compound significantly reduced carrageenan-induced paw edema in rats, indicating potent anti-inflammatory effects. The reduction in edema was measured at various time points post-treatment, confirming the compound's efficacy in reducing inflammation .
Anticancer Activity
Cytotoxic Effects on Cancer Cells
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, studies have shown that it induces apoptosis in neuroblastoma and colon cancer cells through intrinsic and extrinsic pathways. The compound activates caspases 3, 8, and 9, leading to programmed cell death .
Cancer Cell Line | IC50 (µM) |
---|---|
Neuroblastoma (SH-SY5Y) | 5.2 |
Colon Cancer (HCT116) | 4.8 |
The results indicate that this compound may have potential as an adjunct therapy in cancer treatment protocols .
Q & A
Basic Research Questions
Q. How is Sulfocostunolide A identified and characterized in plant extracts?
Methodological Answer:
- Extraction : Use solvent-based methods (e.g., methanol or dichloromethane) with Soxhlet or maceration techniques, followed by partitioning (e.g., liquid-liquid extraction) to isolate sesquiterpene lactones .
- Characterization : Employ spectroscopic techniques (NMR, IR) for structural elucidation and mass spectrometry (HRMS) for molecular weight confirmation. Compare spectral data with literature values for validation .
- Purity Assessment : Use HPLC or GC-MS with reference standards to quantify purity (>95% for pharmacological studies) .
Q. What are the common in vitro assays used to evaluate the biological activity of this compound?
Methodological Answer:
- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity, with IC₅₀ calculations using nonlinear regression models .
- Anti-inflammatory Effects : Quantify TNF-α or IL-6 suppression in LPS-induced macrophages via ELISA .
- Antioxidant Testing : Use DPPH or ABTS radical scavenging assays, with ascorbic acid as a positive control .
Q. What challenges arise in synthesizing this compound, and how are they addressed?
Methodological Answer:
- Stereochemical Complexity : Optimize reaction conditions (e.g., temperature, catalysts) for selective epoxidation or cyclization steps. Computational modeling (DFT) aids in predicting reaction pathways .
- Yield Improvement : Employ protecting groups (e.g., acetyl or TBS) for reactive hydroxyl groups during multi-step synthesis .
- Scalability : Validate reproducibility through pilot-scale trials under controlled environments (e.g., inert atmosphere) .
Advanced Research Questions
Q. How can contradictory findings in this compound’s bioactivity across studies be systematically analyzed?
Methodological Answer:
- Meta-Analysis : Aggregate data from peer-reviewed studies (using PRISMA guidelines) to assess heterogeneity via I² statistics. Adjust for variables like cell line specificity or dosage discrepancies .
- Experimental Replication : Standardize assays (e.g., ISO-certified protocols) to control for batch-to-batch variability in compound purity .
- Mechanistic Clarification : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., NF-κB inhibition) .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics?
Methodological Answer:
- In Vivo Models : Administer the compound orally/intravenously in rodents, with serial blood sampling for LC-MS/MS analysis of plasma concentration. Use non-compartmental modeling (WinNonlin) to calculate AUC and half-life .
- Tissue Distribution : Employ radiolabeled this compound (¹⁴C or ³H isotopes) and autoradiography to track biodistribution .
- Metabolite Profiling : Combine UPLC-QTOF-MS with in silico tools (e.g., MetaboLynx) to identify phase I/II metabolites .
Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., tubulin or COX-2). Validate predictions with mutagenesis studies .
- QSAR Modeling : Train algorithms (e.g., Random Forest) on datasets of analogs to predict bioactivity based on descriptors like logP or polar surface area .
- Dynamic Simulations : Perform MD simulations (GROMACS) to analyze conformational stability in lipid bilayers, informing bioavailability optimization .
Q. What strategies mitigate off-target effects in this compound’s therapeutic applications?
Methodological Answer:
- Proteomic Profiling : Use SILAC-based mass spectrometry to identify unintended protein interactions in treated cells .
- Selective Delivery : Develop nanoparticle carriers (e.g., PLGA) for tumor-targeted release, reducing systemic toxicity .
- Dose Optimization : Conduct phase I trials with adaptive design to establish the maximum tolerated dose (MTD) .
Properties
IUPAC Name |
[(3S,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMFDGIKYVJPL-PEDHHIEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@H]2[C@@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00780092 | |
Record name | [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00780092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016983-51-9 | |
Record name | [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00780092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.